molecular formula C20H28N6 B10874943 N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine

N'-[5,6-dimethyl-7-(pyridin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine

Cat. No.: B10874943
M. Wt: 352.5 g/mol
InChI Key: HCJHMXMFNZHBBU-UHFFFAOYSA-N
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Description

N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE is a complex organic compound with a unique structure that combines a pyrrolo[2,3-d]pyrimidine core with a diethylamino propyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the diethylamino propyl side chain. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or tool in studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-diaminopropane
  • N,N-Dimethyl-1,3-propanediamine
  • N-[3-(Dimethylamino)propyl]methacrylamide

Uniqueness

N-[3-(DIETHYLAMINO)PROPYL]-N-[5,6-DIMETHYL-7-(4-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINE stands out due to its unique combination of a pyrrolo[2,3-d]pyrimidine core and a diethylamino propyl side chain. This structure imparts specific chemical and biological properties that differentiate it from similar compounds, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C20H28N6

Molecular Weight

352.5 g/mol

IUPAC Name

N-(5,6-dimethyl-7-pyridin-4-ylpyrrolo[2,3-d]pyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine

InChI

InChI=1S/C20H28N6/c1-5-25(6-2)13-7-10-22-19-18-15(3)16(4)26(20(18)24-14-23-19)17-8-11-21-12-9-17/h8-9,11-12,14H,5-7,10,13H2,1-4H3,(H,22,23,24)

InChI Key

HCJHMXMFNZHBBU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C(=C(N(C2=NC=N1)C3=CC=NC=C3)C)C

Origin of Product

United States

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